1,2-Dimyristoyl-sn-glycerol
Overview
Description
1,2-Dimyristoyl-sn-glycerol is a saturated diacylglycerol with myristic acid side-chains attached at both the sn-1 and sn-2 positions. It is a white to off-white solid at room temperature and is known for its role as a weak second messenger in the activation of protein kinase C (PKC) .
Mechanism of Action
Target of Action
1,2-Dimyristoyl-sn-glycerol (1,2-DMG) is a saturated diacylglycerol . Its primary target is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-DMG interacts with PKC as a weak second messenger . It activates PKC, albeit weakly, leading to the phosphorylation of other proteins . This interaction and the resulting changes play a crucial role in several cellular processes, including cell differentiation and proliferation, gene expression, and at the molecular level, signal transduction .
Biochemical Pathways
The activation of PKC by 1,2-DMG can affect various biochemical pathways. One key pathway is the Phosphatidylinositol (PI) Cycle . In this cycle, PKC activation can lead to the production of secondary messengers, which can have downstream effects on cellular functions .
Pharmacokinetics
It’s known that 1,2-dmg is a lipophilic compound, which suggests it may have good bioavailability and can be distributed widely in the body .
Result of Action
The activation of PKC by 1,2-DMG can lead to various molecular and cellular effects. For instance, it has been found to increase Acetylcholinesterase (AChE) activity by 35-40% at concentrations of 25 micrograms/ml in the parasite S. mansoni . This could potentially affect the nervous system of the parasite, leading to its paralysis or death .
Action Environment
The action, efficacy, and stability of 1,2-DMG can be influenced by various environmental factors. For example, the presence of divalent cations such as Mg2+, Ca2+, and Sr2+ can lead to the formation of lipid divalent cation (2:1) complexes . Moreover, the pH and salt concentration of the environment can affect the formation of multilamellar vesicles .
Biochemical Analysis
Biochemical Properties
1,2-Dimyristoyl-sn-glycerol is known to interact with PKC, a family of protein kinase enzymes involved in controlling the function of other proteins through phosphorylation . The interaction between 1,2-DMG and PKC is a weak activation, suggesting that it may modulate the activity of these enzymes rather than strongly activating them .
Cellular Effects
This compound has been found to promote the adhesion of nanoparticles to bio-membranes, which could enhance the delivery of therapeutic agents to cells . It has also been used in the preparation of liposomes, small vesicles used to deliver drugs and other substances into cells .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a second messenger in the activation of PKC . PKC plays a crucial role in several signal transduction pathways, regulating cellular responses such as proliferation, differentiation, and secretion .
Dosage Effects in Animal Models
It has been used in studies involving the delivery of nanoparticles to the brain in rats .
Transport and Distribution
This compound has been found to promote the adhesion of nanoparticles to bio-membranes, suggesting it may influence the transport and distribution of these particles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycerol can be synthesized through the esterification of glycerol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimyristoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into monoacylglycerols or free fatty acids.
Substitution: It can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Monoacylglycerols, free fatty acids.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
1,2-Dimyristoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the formulation of cosmetics and personal care products
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Another saturated diacylglycerol with palmitic acid side-chains.
1,2-Dioleoyl-sn-glycerol: An unsaturated diacylglycerol with oleic acid side-chains.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): A phosphoglyceride with similar fatty acid chains
Uniqueness
1,2-Dimyristoyl-sn-glycerol is unique due to its specific fatty acid composition and its role as a weak activator of protein kinase C. Its properties make it a valuable tool in lipid research and its applications in various fields highlight its versatility .
Properties
IUPAC Name |
[(2S)-3-hydroxy-2-tetradecanoyloxypropyl] tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCSFJKETUREV-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182801 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(14:0/14:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007008 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60562-16-5 | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60562-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dimyristin, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1′-[(1S)-1-(Hydroxymethyl)-1,2-ethanediyl] ditetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIMYRISTIN, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8KC2URW86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,2-Dimyristoyl-sn-glycerol in liposome studies?
A1: this compound (DMPC) is a commonly used phospholipid in creating model cell membranes (liposomes) for biomembrane research. These liposomes are crucial for studying membrane properties, drug delivery systems, and various medical and biotechnological applications. []
Q2: How does this compound interact with water molecules in a bilayer system?
A2: Research suggests that within a lipid bilayer, DMPC interacts with water in three distinct regions: 'headgroup water,' 'perturbed water' near the membrane/water interface, and 'free water' in the core. This interaction, influenced by temperature and headgroup type, provides insights into membrane structure and mechanics. []
Q3: Can this compound be used in studying peptide-lipid interactions?
A3: Yes, DMPC is valuable for studying peptide-lipid interactions. For example, it has been used to investigate how gramicidin A, a peptide, influences the clustering of specific phospholipid monomers within fluid bilayers. This interaction is further modulated by cholesterol. []
Q4: How does this compound contribute to the study of protein structures like gramicidin A?
A4: DMPC provides a suitable bilayer environment to investigate the structure of membrane-associated proteins like gramicidin A using techniques like solid-state 2H NMR spectroscopy. This approach helped determine the right-handed helix sense of the channel conformation of gramicidin A. []
Q5: Can this compound be used in studying the impact of nanoparticles on cell membranes?
A5: Yes, studies have used DMPC bilayers as model cell membranes to investigate how nanomaterials, like Keggin-type polyoxometalate clusters, interact with and potentially disrupt lipid structures. []
Q6: What is the significance of this compound in nanoparticle drug delivery systems?
A6: DMPC is an essential component in formulating lipid nanoparticles for drug delivery. It helps encapsulate therapeutic molecules like mRNA, protecting them from degradation and facilitating their delivery to target cells. The inclusion of other lipids like BMP alongside DMPC can further enhance the efficacy of these nanoparticles. []
Q7: How does this compound contribute to understanding drug delivery mechanisms?
A7: Researchers use single-particle tracking in conjunction with fluorescently labelled DMPC-containing lipid nanoparticles to study their internalization and endosomal sorting within cells. This provides crucial information about how different lipid compositions influence drug delivery efficacy. []
Q8: Does this compound have applications in developing vaccines?
A8: Research indicates the potential of DMPC in vaccine development. It has been used as a component in liposomal formulations for an anti-Pseudomonas vaccine. These formulations, containing the outer-membrane protein F (OprF) of Pseudomonas aeruginosa, showed promising results in inducing antibody production in mice. []
Q9: Can this compound act as a secondary messenger in biological systems?
A9: While not a direct secondary messenger, 1,2-Diacylglycerols, including this compound, can influence enzymatic activity. Research in Schistosoma mansoni suggests that diacylglycerols, potentially released from the breakdown of membrane anchors, might play a role in regulating acetylcholinesterase biosynthesis. []
Q10: Has this compound been used in studying the properties of ionic liquids in drug delivery?
A10: Yes, studies have explored incorporating ionic liquids with this compound to form lipid-based ionic liquids (LBILs). These LBILs show promise as biocompatible carriers for enhancing transdermal drug delivery. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.